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Undec-2-enoic anhydride

Cat. No.: B14370474
CAS No.: 90539-51-8
M. Wt: 350.5 g/mol
InChI Key: WGDCVXJTDWDOER-UHFFFAOYSA-N
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Description

Contextualization of Acid Anhydrides in Organic Synthesis and Functional Materials

Acid anhydrides are a cornerstone of organic synthesis, prized for their high reactivity as acylating agents. fiveable.me Structurally, they consist of two acyl groups linked by an oxygen atom, which can be derived from the dehydration of two carboxylic acid molecules. fiveable.me This configuration renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Their utility is widespread and critical in both laboratory and industrial settings. fiveable.me Acid anhydrides are instrumental in the synthesis of esters, amides, and other carboxylic acid derivatives. researchgate.netbohrium.com The reaction with alcohols and amines, for instance, provides efficient routes to these functional groups, often with the advantage of being less volatile and easier to handle than their acyl chloride counterparts. researchgate.net Beyond simple acylation, acid anhydrides serve as key intermediates in the production of pharmaceuticals, polymers like polyesters and polyamides, and other fine chemicals. fiveable.meresearchgate.net For example, acetic anhydride (B1165640) is famously used in the industrial synthesis of aspirin. researchgate.net

The reactivity of an acid anhydride is illustrated by the general mechanism of nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a stable leaving group.

Table 1: Key Reactions of Acid Anhydrides

Reaction TypeReactantProductSignificance
Hydrolysis WaterCarboxylic AcidsReverts the anhydride to its parent acids.
Alcoholysis AlcoholEster + Carboxylic AcidA primary method for ester synthesis.
Aminolysis Ammonia/AmineAmide + Carboxylic AcidA fundamental route to amide bond formation.
Friedel-Crafts Acylation Arene (with Lewis Acid)Aryl Ketone + Carboxylic AcidForms carbon-carbon bonds with aromatic rings.
Reduction Hydride Reagents (e.g., LiAlH₄)Primary AlcoholsReduces the carbonyl groups.

Significance of Alpha,Beta-Unsaturated Carbonyl Compounds in Synthetic Chemistry

Alpha,beta-unsaturated carbonyl compounds, a class that includes enones and enals, are characterized by a carbon-carbon double bond conjugated with a carbonyl group. mdpi.com This arrangement creates a unique electronic system that dictates their reactivity, making them exceptionally versatile building blocks in organic synthesis. mdpi.comnih.gov

The key feature of these compounds is the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. While strong, hard nucleophiles tend to attack the carbonyl carbon directly (1,2-addition), softer nucleophiles often add to the β-carbon in a process known as conjugate (or 1,4-Michael) addition. This dual reactivity allows for the selective formation of different types of products from the same starting material, enabling the construction of complex molecular architectures.

These compounds are central to many named reactions, including the Michael addition, the Robinson annulation, and the Diels-Alder reaction, where they can act as dienophiles. Their ability to form new carbon-carbon bonds efficiently makes them indispensable in the synthesis of natural products, pharmaceuticals, and agrochemicals. nih.gov The catalytic synthesis of α,β-unsaturated carbonyl compounds has become a major focus of modern research, highlighting their importance as synthetic intermediates. nih.gov

Overview of Undec-2-enoic Anhydride's Position within the Chemical Research Landscape

This compound merges the functionalities of both acid anhydrides and α,β-unsaturated carbonyl systems. Its structure suggests a high potential for complex synthetic transformations, offering multiple reaction sites for nucleophilic attack and other modifications.

Given the limited specific literature on this compound itself, its role is best understood as that of a specialized reagent, likely prepared for targeted applications where its unique bifunctionality is required. Its parent carboxylic acid, (E)-undec-2-enoic acid, is a known α,β-unsaturated fatty acid. medchemexpress.comgrafiati.com The properties of this parent acid and the corresponding saturated anhydride, undecanoic anhydride, provide a basis for predicting the characteristics of this compound.

Table 2: Physicochemical Properties of Related Undecanoic Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State / AppearanceCAS Number
(E)-Undec-2-enoic Acid C₁₁H₂₀O₂184.28Liquid, Colorless to light yellow15790-94-0 medchemexpress.com
Undecanoic Anhydride C₂₂H₄₂O₃354.57Data not available2082-77-1 nih.gov
Undec-10-enoic Acid C₁₁H₂₀O₂184.28Crystalline low melting solid or liquid112-38-9 chemicalbook.com

The reactivity of this compound is expected to be a composite of its functional parts. It can act as a potent acylating agent via the anhydride linkage, while the α,β-unsaturated system allows for conjugate additions. This dual nature could be exploited in polymerization processes or in the synthesis of complex molecules where both acylation and carbon-carbon bond formation at the β-position are desired in a single substrate. For instance, it could be used to introduce the undecenoyl group onto a substrate via acylation, with the double bond remaining available for subsequent transformations like metathesis or thiol-ene reactions. nih.gov

Historical Trajectory and Evolution of Synthetic Approaches to Alpha,Beta-Unsaturated Carboxylic Acid Derivatives

The synthesis of α,β-unsaturated carboxylic acids and their derivatives has a long history, with foundational methods dating back to the 19th century. One of the earliest and most notable methods is the Perkin reaction, first reported in 1868, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the corresponding carboxylic acid.

A significant historical synthesis was reported in 1885 by Schneegans, who synthesized nonenoic acid through the reaction of heptanal (B48729) with sodium acetate (B1210297) and acetic anhydride, demonstrating an early approach to this class of compounds. mdpi.com

Over time, more versatile and efficient methods were developed. The Knoevenagel condensation, and its Doebner modification, became a staple for synthesizing α,β-unsaturated carboxylic acids. The Doebner-Knoevenagel reaction typically involves the condensation of an aldehyde or ketone with malonic acid in the presence of a basic catalyst like pyridine (B92270). mdpi.com This method is widely used due to its mild conditions and broad substrate scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O3 B14370474 Undec-2-enoic anhydride CAS No. 90539-51-8

Properties

CAS No.

90539-51-8

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

undec-2-enoyl undec-2-enoate

InChI

InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

WGDCVXJTDWDOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCC

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Undec 2 Enoic Anhydride

Nucleophilic Acyl Substitution Chemistry

The anhydride (B1165640) functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This reactivity is a cornerstone of its chemical profile, enabling the formation of a variety of carboxylic acid derivatives. The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile attacks one of the carbonyl carbons, followed by the departure of a carboxylate leaving group. nih.govmasterorganicchemistry.comlibretexts.org

Kinetics and Thermodynamics of Aminolysis Reactions

The aminolysis of anhydrides is a second-order reaction, and the rate is dependent on the basicity and steric hindrance of the amine. sci-hub.boxresearchgate.net The reaction mechanism is believed to proceed through a zwitterionic tetrahedral intermediate. For the aminolysis of maleic anhydride, a nonlinear Brønsted relationship (a plot of the logarithm of the rate constant versus the pKa of the amine's conjugate acid) has been observed. sci-hub.box This nonlinearity suggests a change in the rate-determining step with the basicity of the amine.

For weakly basic amines, the proton transfer within the tetrahedral intermediate is the rate-determining step. Conversely, for more basic amines, the initial formation of the tetrahedral intermediate becomes rate-limiting. sci-hub.box It is reasonable to hypothesize that the aminolysis of undec-2-enoic anhydride follows a similar mechanistic pathway.

A hypothetical kinetic data table for the aminolysis of this compound with a series of primary amines, based on the principles observed for maleic anhydride, is presented below. The rate constants would be expected to increase with the nucleophilicity of the amine, though steric hindrance could also play a significant role.

AminepKa of Conjugate AcidHypothetical Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)
Glycine ethyl ester7.71.0 x 10³
Alanine ethyl ester7.81.5 x 10³
n-Butylamine10.65.0 x 10⁴
Diethylamine10.92.5 x 10⁴ (steric hindrance)

This table is illustrative and not based on experimental data for this compound.

Thermodynamically, the aminolysis of anhydrides is generally a favorable process, leading to the formation of a stable amide and a carboxylate salt. The equilibrium would lie far to the product side, especially when two equivalents of the amine are used to neutralize the carboxylic acid byproduct. saskoer.ca

Esterification Pathways and Selectivity

Esterification of this compound with alcohols provides a direct route to undec-2-enoate esters. This reaction typically proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride. saskoer.casavemyexams.comlibretexts.org The reaction can be catalyzed by either acid or base, or proceed under neutral conditions, sometimes requiring heat. savemyexams.comorganic-chemistry.org

The general mechanism involves the attack of the alcohol's oxygen atom on a carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a carboxylate ion leads to the formation of the ester and a carboxylic acid. saskoer.calibretexts.org In the presence of a base like pyridine (B92270), the alcohol's nucleophilicity is enhanced, and the liberated carboxylic acid is neutralized, driving the reaction to completion. libretexts.org

For an asymmetrical anhydride like a mixed anhydride formed from undec-2-enoic acid and another carboxylic acid, the question of selectivity arises. The attacking alcohol may preferentially react with one of the carbonyl groups over the other. This selectivity is influenced by both steric and electronic factors. The less sterically hindered carbonyl group and the one that is more electrophilic will be the preferred site of attack. In the case of this compound, which is a symmetrical anhydride, this issue of regioselectivity does not arise as attack at either carbonyl carbon leads to the same ester product and the undec-2-enoate leaving group.

The table below illustrates the expected products from the esterification of this compound with various alcohols.

AlcoholCatalystExpected Ester Product
MethanolPyridineMethyl undec-2-enoate
EthanolH₂SO₄ (catalytic)Ethyl undec-2-enoate
tert-ButanolDMAPtert-Butyl undec-2-enoate

DMAP (4-Dimethylaminopyridine) is an effective catalyst for the esterification of sterically hindered alcohols. researchgate.net

Reductive Transformations of the Anhydride Moiety

The reduction of the anhydride group in this compound can, in principle, lead to a variety of products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the anhydride to a pair of primary alcohols. libretexts.org In the case of this compound, this would result in the formation of undec-2-en-1-ol.

The mechanism of anhydride reduction with LiAlH₄ involves the initial addition of a hydride ion to one of the carbonyl carbons to form a tetrahedral intermediate. This intermediate can then collapse, with the other carboxylate group acting as a leaving group, to form an aldehyde (undec-2-enal) and a metal salt of undec-2-enoic acid. Both of these intermediates would be further reduced by LiAlH₄ to undec-2-en-1-ol. libretexts.org

It is important to note that the α,β-unsaturated double bond may also be susceptible to reduction. While LiAlH₄ typically does not reduce isolated carbon-carbon double bonds, conjugated double bonds can sometimes be reduced. libretexts.org However, for α,β-unsaturated esters and other carbonyls, selective reduction of the carbonyl group is often achievable. mdpi.com

More specialized reducing agents could potentially offer greater selectivity. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures might allow for the partial reduction of the anhydride to the corresponding lactol or aldehyde, although such a transformation has not been specifically reported for this compound.

Reactivity of the Alpha,Beta-Unsaturated Olefinic Moiety

The carbon-carbon double bond in this compound is activated by the electron-withdrawing anhydride group, making it susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion, and also enabling it to participate in cycloaddition reactions.

Conjugate Addition Reactions

The Michael addition, a classic example of a conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.orgwikipedia.org In the context of this compound, the β-carbon of the double bond is electrophilic due to the conjugation with the carbonyl groups.

A wide range of nucleophiles can act as Michael donors, including enolates, organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.commasterorganicchemistry.comthieme-connect.de The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species. The mechanism involves the attack of the nucleophile at the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated during workup to give the final 1,4-adduct. masterorganicchemistry.com

The use of organocuprates is particularly effective for the conjugate addition of alkyl or aryl groups, as they tend to favor 1,4-addition over direct 1,2-addition to the carbonyl group, a common side reaction with more reactive organometallic reagents like Grignards. masterorganicchemistry.comthieme-connect.de

The following table provides hypothetical examples of conjugate addition reactions with this compound.

Michael DonorCatalyst/ReagentExpected Product (after hydrolysis)
Diethyl malonateSodium ethoxide3-(1,3-Diethoxycarbonyl-propyl)-undecanoic acid
Lithium dimethylcuprate-3-Methylundecanoic acid
ThiophenolTriethylamine (B128534)3-(Phenylthio)undecanoic acid

Cycloaddition Chemistry

The electron-deficient double bond of this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. ucalgary.calibretexts.orgpraxilabs.com In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a condition met by the anhydride functionality in this compound. libretexts.org

The reaction is concerted, meaning that the new sigma bonds are formed in a single step, and it is highly stereospecific. libretexts.org The stereochemistry of the dienophile is retained in the product. For instance, if the this compound is in the (E)-configuration, the resulting cyclohexene (B86901) derivative will have the substituents in a trans relationship. The reaction also typically favors the formation of the endo product due to secondary orbital interactions. libretexts.org

While specific Diels-Alder reactions involving this compound are not well-documented, it is expected to react with a variety of dienes such as butadiene, cyclopentadiene, and furan. acs.org The reaction with cyclic dienes would lead to the formation of bicyclic adducts.

A hypothetical Diels-Alder reaction is shown below:

DieneExpected Cycloadduct (after hydrolysis)
1,3-Butadiene (B125203)3-Nonyl-cyclohex-4-ene-1,2-dicarboxylic acid
Cyclopentadiene5-Nonyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Olefin Metathesis and Cross-Linking Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. In the context of this compound, olefin metathesis can be utilized for both self-metathesis and cross-metathesis reactions, leading to the formation of new difunctional molecules and polymers.

Cross-metathesis of this compound or its derivatives with other olefins is a valuable strategy for synthesizing α,ω-difunctional compounds. For instance, the cross-metathesis of methyl undec-2-enoate, a derivative of undec-2-enoic acid, with methyl acrylate (B77674) using a Hoveyda-Grubbs 2nd generation catalyst can produce various chain lengths depending on the starting carbamate. This reaction proceeds through the widely accepted Chauvin mechanism, which involves the [2+2] cycloaddition of an alkene to the metal alkylidene catalyst, forming a metallacyclobutane intermediate. This intermediate can then undergo cycloreversion to yield new alkene products and regenerate the metal alkylidene catalyst.

The success of these reactions is often dependent on the catalyst used and the reaction conditions. For example, ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts are frequently employed due to their tolerance of various functional groups. The reaction temperature and catalyst loading are critical parameters that need to be optimized to achieve high conversion and selectivity.

Cross-linking reactions involving the unsaturation in this compound can be initiated to form polymeric networks. One common method is through radical polymerization, which can be initiated by thermal or photochemical means. For example, undecenoyl-hyaluronan, a derivative of undec-10-enoic acid, can be cross-linked via radical polymerization mediated by ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or by photopolymerization using a photoinitiator like Irgacure 2959. Thiol-ene "click" reactions also provide an efficient pathway for cross-linking, where a multifunctional thiol reacts with the double bonds of the undecenoate moieties.

Hydrolytic Stability and Degradation Mechanisms in Various Media

The hydrolytic stability of anhydrides is a critical factor, particularly in applications where they are exposed to aqueous environments. Anhydrides are generally susceptible to hydrolysis, which cleaves the anhydride bond to form two carboxylic acid molecules. The rate of this degradation is influenced by several factors, including the surrounding medium's pH, temperature, and the presence of catalysts.

Polymers derived from undec-10-enoic acid, including polyanhydrides, have been studied for their degradability. Polyanhydrides are known to be much less stable than corresponding polyesters under both acidic and enzymatic conditions. The degradation rate of copolymers containing both ester and anhydride linkages can be tuned by adjusting the comonomer ratio.

The general mechanism for the hydrolysis of an anhydride involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by the departure of a carboxylate leaving group and subsequent proton transfer to yield two carboxylic acid molecules.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of anhydrides is highly dependent on the pH of the medium. The reaction can be catalyzed by both acids and bases. In neutral or acidic conditions, water acts as the primary nucleophile. However, under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile, significantly accelerates the rate of hydrolysis.

Studies on the hydrolysis of phthalic anhydride have shown that various bases, including acetate (B1210297), phosphate, and carbonate, can catalyze the reaction. A Brønsted plot for the catalyzed hydrolysis of phthalic anhydride gives a β value of 0.46, indicating a significant degree of bond formation in the transition state. The hydrolysis of aryl hydrogen phthalates proceeds through the formation of phthalic anhydride as an intermediate, which is then hydrolyzed to phthalic acid.

For polymers containing anhydride linkages, the pH of the surrounding environment plays a crucial role in their degradation profile. For instance, pH-responsive polyesters synthesized via acyclic diene metathesis (ADMET) polymerization have demonstrated pH-dependent hydrolysis. The degradation of such polymers is often faster in acidic or basic conditions compared to neutral pH.

Computational and Theoretical Studies of Reaction Mechanisms and Intermediates

Computational chemistry provides powerful tools to investigate reaction mechanisms and the structure of transient intermediates that may be difficult to observe experimentally. Density Functional Theory (DFT) is a commonly employed method for studying these reactions.

For instance, computational studies have been used to investigate the mechanism of iododecarboxylation reactions, which can be related to the reactivity of carboxylic acid derivatives. These studies have suggested a concerted mechanism involving an aroylhypohalide intermediate, with a calculated activation barrier that is consistent with experimental reaction temperatures. The analysis of the transition state can reveal details about charge distribution and the electronic factors that govern the reaction.

In the context of olefin metathesis, computational studies can help in understanding the catalyst-substrate interactions and the energetics of the catalytic cycle. These theoretical models can aid in the design of more efficient and selective catalysts.

For anhydride hydrolysis, computational studies can model the attack of water or other nucleophiles on the carbonyl group and map the potential energy surface of the reaction. These studies can elucidate the role of catalysts, such as bases or enzymes, in lowering the activation energy of the hydrolysis reaction. For example, computational investigations into the aminolysis of succinic anhydride have explored the effect of catalysis on the reaction pathway.

Advanced Spectroscopic and Structural Elucidation Techniques for Undec 2 Enoic Anhydride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule. For Undec-2-enoic anhydride (B1165640), a full analysis would involve ¹H, ¹³C, and 2D NMR experiments to map out the proton and carbon environments and their connectivity.

Comprehensive ¹H NMR Analysis

A ¹H NMR spectrum of Undec-2-enoic anhydride would confirm the molecule's proton framework. A key distinguishing feature, when compared to its carboxylic acid precursor, would be the absence of the characteristic broad singlet for the acidic proton (–COOH), which in (E)-undec-2-enoic acid appears far downfield around δ 12.24 ppm.

The expected signals for the anhydride would include:

Vinyl Protons: Two doublets of triplets in the region of δ 5.5-7.5 ppm, corresponding to the protons on the C2=C3 double bond. The proton at C3, being adjacent to the C4 methylene (B1212753) group, would show splitting from both the C2 proton and the C4 protons. The large coupling constant (J value), typically around 15.6 Hz, would confirm the (E) or trans stereochemistry of the double bond.

Alpha-Methylene Protons: A multiplet around δ 2.2-2.3 ppm, corresponding to the –CH₂– group at the C4 position, which is allylic to the double bond.

Alkyl Chain Protons: A series of multiplets in the δ 1.2-1.5 ppm region, corresponding to the protons of the methylene (–CH₂–) groups in the long aliphatic chain (C5 to C10).

Terminal Methyl Protons: A triplet around δ 0.9 ppm, characteristic of the terminal methyl (–CH₃) group at C11.

Elucidation of Carbon Skeleton via ¹³C NMR

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. For this compound, the key signals would be:

Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm, characteristic of an anhydride carbonyl group. This would differ from the carbonyl signal in the corresponding carboxylic acid, which is observed at approximately δ 172.5 ppm.

Alkene Carbons: Two signals in the δ 120-155 ppm range, corresponding to the C2 and C3 carbons of the double bond. The C3 carbon would be expected at a higher chemical shift (more downfield) than the C2 carbon due to its proximity to the electron-withdrawing anhydride group.

Alkyl Carbons: A series of signals in the δ 14-35 ppm range, corresponding to the carbons of the aliphatic chain (C4 to C11).

Two-Dimensional NMR for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, confirming the coupling between the vinyl protons (H2-H3), the H3-H4 protons, and the sequential protons along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign each peak in the ¹³C NMR spectrum based on the already-assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help to confirm stereochemistry by identifying protons that are close in space. For this compound, a NOESY spectrum would show a correlation between the C2 and C3 protons, consistent with their trans relationship across the double bond.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be distinguished by the characteristic absorptions of an α,β-unsaturated anhydride.

Anhydride Carbonyl (C=O) Stretch: The most prominent feature would be two strong absorption bands for the carbonyl groups. Symmetrical linear anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes. These would be expected around 1820 cm⁻¹ and 1750 cm⁻¹. This pattern is a definitive indicator of the anhydride functional group and contrasts sharply with the single, broader C=O stretch of the corresponding carboxylic acid (around 1700 cm⁻¹) and the very broad O-H stretch (2500-3300 cm⁻¹), both of which would be absent in the anhydride's spectrum.

Alkene (C=C) Stretch: A peak around 1640-1650 cm⁻¹ would indicate the carbon-carbon double bond.

C-H Stretches: Absorptions around 2850-2960 cm⁻¹ would correspond to the C-H stretching of the aliphatic chain.

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region would be present, corresponding to the C-O-C stretching of the anhydride linkage.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

For this compound (C₂₂H₃₈O₃), the expected molecular weight is approximately 350.5 g/mol . A high-resolution mass spectrometry (HRMS) experiment would confirm the exact molecular formula.

The fragmentation pattern in an Electron Ionization (EI) mass spectrum would likely involve:

Cleavage of the anhydride to form an acylium ion ([C₁₁H₁₉O]⁺) and a carboxylate radical. The acylium ion would be a prominent peak.

Loss of the undec-2-enoyl group.

Fragmentations characteristic of a long-chain unsaturated hydrocarbon, involving successive losses of small alkyl fragments. This is similar to the fragmentation observed for (E)-undec-2-enoic acid, which shows characteristic fragments from its alkyl chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

While no crystal structure for this compound has been published, data for its precursor, (E)-undec-2-enoic acid, shows that it crystallizes in the triclinic space group P-1. In the solid state, the acid molecules form centrosymmetric dimers linked by hydrogen bonds between their carboxylic acid groups.

Analysis of Molecular Conformation and Stereochemistry

The stereochemistry and conformation of the undec-2-enoic moiety are well-defined through single-crystal X-ray diffraction of the parent acid, (E)-undec-2-enoic acid. In its crystalline form, the molecule exhibits distinct structural features. The carboxylic group and the adjacent three carbon atoms (C2, C3, C4) are coplanar, with a root-mean-square deviation of just 0.008 Å. This planarity is characteristic of the α,β-unsaturated carbonyl system.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of (E)-undec-2-enoic acid is dominated by strong, directional hydrogen bonds. Centrosymmetrically related molecules are linked by pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups, forming classic acid dimers. These dimers then arrange into layers parallel to the (041) crystal plane, creating a structure characterized by alternating layers of polar headgroups and nonpolar, hydrophobic hydrocarbon chains.

For this compound, the primary intermolecular forces would differ due to the absence of the hydroxyl protons necessary for hydrogen bonding. The packing would instead be governed by:

Van der Waals forces: These interactions between the long hydrocarbon chains would be significant, promoting an ordered, layered packing similar to that seen in other long-chain fatty acid derivatives.

Dipole-dipole interactions: The polar anhydride group (-CO-O-CO-) would introduce significant dipole moments, leading to electrostatic interactions that would influence the orientation of molecules within the crystal lattice.

The crystallographic data for the parent acid, (E)-undec-2-enoic acid, provides the basis for understanding the anhydride's structure.

Table 1: Crystal Data and Structure Refinement for (E)-Undec-2-enoic Acid

ParameterValue
Empirical FormulaC₁₁H₂₀O₂
Formula Weight184.27
Crystal SystemTriclinic
Space Group
a (Å)4.6346 (4)
b (Å)5.4200 (5)
c (Å)22.7564 (19)
α (°)88.386 (2)
β (°)88.357 (2)
γ (°)78.340 (2)
Volume (ų)559.46 (8)
Z2
Temperature (K)150
Data sourced from references .

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are indispensable for the analysis of fatty acid anhydrides, enabling the assessment of purity, identification of impurities, and monitoring of chemical reactions. Both gas and liquid chromatography are well-suited for this compound.

Gas Chromatography (GC) for Purity and Volatile Impurity Assessment

Gas chromatography is a powerful tool for determining the purity of this compound and quantifying any volatile impurities. Given the anhydride's volatility, GC analysis is straightforward. The primary impurity expected in a sample of this compound is its corresponding carboxylic acid, undec-2-enoic acid, formed via hydrolysis. Other potential impurities could include shorter-chain acid anhydrides or residual solvents from synthesis.

A typical GC method would involve a high-temperature capillary column and a flame ionization detector (FID), which provides excellent sensitivity for organic compounds. The method used for analyzing other anhydrides, such as acetic anhydride, can be adapted for this purpose. In studies of related compounds, such as the modification of hyaluronan with undec-10-enoic acid via a mixed anhydride intermediate, GC has been successfully employed to quantify the total and free fatty acid content after derivatization.

Table 2: Representative Gas Chromatography (GC) Parameters for Anhydride Analysis

ParameterCondition
Column Capillary column (e.g., DB-5, HP-5)
Injector Split/Splitless, 280-300 °C
Carrier Gas Helium
Oven Program Initial Temp: 80°C, Ramp: 20°C/min to 300°C, Hold: 5-10 min
Detector Flame Ionization Detector (FID), 310 °C
Sample Prep Dilution in a volatile organic solvent (e.g., hexane, chloroform)
These parameters are illustrative and based on general methods for fatty acid and anhydride analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration, is highly effective for analyzing this compound. It is especially useful for monitoring the progress of reactions, such as the synthesis of the anhydride from the carboxylic acid or its hydrolysis over time.

A key advantage of HPLC is its ability to simultaneously separate and quantify both the anhydride and its hydrolysis product, undec-2-enoic acid, in a single run. This is achieved using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. Detection is commonly performed with a UV detector, as the α,β-unsaturated carbonyl system in this compound provides a chromophore suitable for UV absorbance. This technique has been shown to be effective for a wide range of anhydride materials, allowing for the determination of acid impurities with high sensitivity.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Anhydride Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV Detector (e.g., 210-235 nm)
Temperature Ambient or controlled (e.g., 30-40 °C)
Sample Prep Dissolution in mobile phase or compatible solvent
These parameters are illustrative and based on general methods for fatty acid and anhydride analysis.

Role of Undec 2 Enoic Anhydride in Advanced Organic Synthesis and Materials Science

Undec-2-enoic Anhydride (B1165640) as a Strategic Building Block

The dual reactivity of undec-2-enoic anhydride makes it a highly strategic component in the synthesis of intricate organic compounds. It can participate in reactions both at the anhydride linkage and at the alkene, enabling the construction of complex molecular frameworks.

While direct examples of the incorporation of this compound into the total synthesis of complex natural products are not extensively documented, the use of its corresponding acid, (Z)-dec-2-enoic acid, highlights its potential as a key building block. For instance, (Z)-dec-2-enoic acid has been synthesized as a crucial component for the natural product Rotihibin A. This suggests that the anhydride, as a more reactive acylating agent, could serve as a valuable precursor in the synthesis of macrocyclic structures and other complex natural products. The synthesis of macroheterocycles with ester and hydrazide fragments has been achieved using derivatives of undec-10-enal, further demonstrating the utility of the undecenoyl scaffold in constructing large, complex molecules. The synthesis of such complex structures often relies on the precise and controlled formation of ester or amide bonds, a role for which anhydrides are well-suited.

The modification of peptides and proteins is crucial for enhancing their therapeutic properties, such as stability and cell permeability. Anhydrides are known to react with the free amino groups of lysine (B10760008) residues and the N-terminus of proteins, a process known as acylation. While specific studies detailing the use of this compound for peptide modification are limited, the general reactivity of anhydrides makes it a plausible candidate for such applications. For example, maleic anhydride is used for the succination of thiol compounds, including cysteine-containing peptides. This process of maleylation can occur at the N-terminal amino group and the ε-amino group of lysine side chains. This suggests that this compound could be employed to introduce a hydrophobic, 11-carbon chain with a terminal double bond onto a peptide or protein. This modification could influence the biomolecule's interaction with cell membranes or be used as a handle for further chemical transformations via the alkene functionality. The synthesis of peptide enamides, for instance, can be achieved through the modification of C-terminal peptides, showcasing the potential for creating modified peptide structures.

This compound serves as a precursor for a variety of specialty organic intermediates. Its derivatives have been explored for their potential in synthesizing biologically active compounds. For example, derivatives of undec-10-enehydrazide, which can be synthesized from undec-10-enoic acid, have been investigated for their antimicrobial properties. The synthesis of these hydrazide derivatives often involves the use of anhydrides, such as acetic anhydride, in the reaction sequence. This highlights the role of anhydrides in activating carboxylic acids for further transformations. The versatility of 1,3-diketones as intermediates in organic synthesis is well-established, and their synthesis can involve acylation reactions where an anhydride could be employed. The ability to introduce the undecenoyl group allows for the creation of long-chain intermediates with a terminal unsaturation, which is a valuable functional group for further synthetic manipulations, including metathesis and click chemistry reactions.

Polymeric and Materials Applications

The unique properties of this compound also lend themselves to the development of novel polymers and functionalized materials, particularly in the biomedical field.

Polyanhydrides are a class of biodegradable polymers known for their application in controlled drug delivery systems. Their susceptibility to hydrolysis allows for the gradual release of encapsulated therapeutic agents. Fatty acid-based polyanhydrides are of particular interest as they degrade into naturally occurring and biocompatible products.

Research has demonstrated the synthesis of fast-degrading polyanhydrides from dicarboxylic acid monomers derived from undecylenic acid using methods like photoinitiated thiol-ene click chemistry. These polyanhydrides exhibit controlled degradation and have been evaluated for their potential in biomedical applications. The synthesis of these polymers typically involves a melt-condensation process where diacid monomers are reacted, often with the use of an anhydride like acetic anhydride to form prepolymers. The incorporation of the undecenoyl moiety into the polymer backbone can influence the material's properties, such as its hydrophobicity and degradation rate.

Table 1: Examples of Polyanhydrides Derived from Fatty Acids and Their Properties

Monomer/PrecursorPolymerization MethodKey PropertiesPotential ApplicationReference
Undec-10-enoic acid derivativesADMET and thiol-ene click reactionsBiodegradable, melting points of 44–58 °CMedical applications
Betulin disuccinate and PEG derivativesTwo-step polycondensationBiodegradable, anticancer activityDrug delivery systems
Amino acid-based dicarboxylic acidsMelt or solution polymerizationBiodegradable, nearly linear degradationDrug delivery

This table is interactive. Click on the headers to sort the data.

The functionalization of polymer surfaces is essential for improving their biocompatibility and for immobilizing bioactive molecules. Grafting involves the covalent attachment of molecules onto a polymer backbone. While direct examples of grafting this compound are scarce, the principles of polymer functionalization using similar molecules are well-established. For instance, maleic anhydride is commonly grafted onto nonpolar polymers like polypropylene (B1209903) to enhance their polarity and compatibility with other materials.

The terminal double bond of the undecenoyl group in this compound offers a reactive site for grafting "from" or "to" a polymer surface. For example, methyl undec-10-enoate (B1210307) has been grafted onto surfaces, and the resulting ester groups can be hydrolyzed to carboxylic acids for further amide coupling reactions. This demonstrates a pathway for attaching amine-containing biomolecules. Similarly, the anhydride group of this compound could be used to directly react with amine or hydroxyl groups on a polymer scaffold, covalently attaching the undecenoyl chain. This grafted chain could then be further modified via its terminal alkene, for example, through thiol-ene click chemistry, to attach other functional molecules.

Development of Bio-Based Polymer Feedstocks

The transition toward a bio-based economy has intensified research into renewable feedstocks for polymer production, aiming to reduce dependence on petrochemicals. Among the promising candidates are fatty acids derived from plant oils. Undecenoic acid, primarily sourced from the pyrolysis of ricinoleic acid from castor oil, stands out as a valuable bifunctional platform chemical for creating advanced polymers. Its anhydride, a key intermediate, facilitates the synthesis of various functional polymers, particularly polyesters and fast-degrading polyanhydrides. While undecenoic acid can exist as different isomers, the most extensively studied and utilized in polymer science is the terminal isomer, 10-undecenoic acid (undecylenic acid), due to the reactivity of its terminal double bond.

Research has established straightforward methods for converting 10-undecenoic acid into its anhydride form. A common laboratory-scale synthesis involves reacting 10-undecenoic acid with acetic anhydride, often under reflux, to produce 10-undecenoic anhydride in high yield, which can frequently be used without extensive purification. This anhydride serves as a crucial building block for introducing long, flexible aliphatic chains into polymer backbones.

One of the significant polymerization techniques utilizing these monomers is Acyclic Diene Metathesis (ADMET). In this process, α,ω-diene monomers derived from 10-undecenoic anhydride are polymerized. For instance, the anhydride can be reacted with sugar-derived diols, such as those from D-xylose or D-mannose, to create unsaturated glycolipid monomers. These bio-based monomers are then subjected to ADMET polymerization, typically using a second-generation Grubbs catalyst, to form polyesters that combine rigid carbohydrate cores with flexible fatty acid chains.

Another major application is in the synthesis of rapidly biodegradable polyanhydrides, which are of great interest for biomedical applications like controlled drug delivery. These polymers can be prepared through the melt-condensation of dicarboxylic acid monomers synthesized from undecylenic acid. The resulting polyanhydrides exhibit hydrolytic instability, allowing for predictable degradation and release of encapsulated agents. The properties of these materials can be tuned by creating copolymers with other diacids.

The research findings below highlight the synthesis and characteristics of polymers derived from undecenoic acid and its anhydride.

Research Findings on Polymer Synthesis from Undecenoic Acid Derivatives

Interactive Data Table: Polymerization of Bio-Based Monomers from 10-Undecenoic Acid

Monomer(s)Polymerization MethodResulting PolymerKey FindingsReference(s)
α,ω-Dienes from 10-undecenoic anhydride and sugar-derived diols (D-xylose, D-mannose)Acyclic Diene Metathesis (ADMET)PolyesterProduced medium to low molecular weight polymers (2–13 kg mol⁻¹). The polymers were semicrystalline and highly thermally stable.
Di- and tri-carboxylic acid monomers from oleic and undecylenic acidMelt-CondensationPolyanhydrideResulted in fast-degrading linear and branched polyanhydrides suitable for biomedical applications.
Oligomerized undecylenic acidMelt PolycondensationPolyanhydrideCreated hydrophobic, non-linear polymers suitable for controlled delivery devices.
10-Undecenoic acidIn-situ copolymerization with ethylene (B1197577) using zirconocene (B1252598) catalystPolyethylene-co-poly(10-undecenoic acid)Successfully incorporated the functional comonomer into the polyethylene (B3416737) backbone.

These studies demonstrate the versatility of undecenoic acid and its anhydride as feedstocks for a new generation of sustainable and functional polymers. The ability to derive these monomers from a non-edible renewable resource like castor oil further enhances their appeal in the development of advanced, bio-based materials.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for synthesizing anhydrides often rely on stoichiometric dehydrating agents or the use of acyl halides, which can be hazardous and generate significant waste, exhibiting poor atom economy. The future of synthesizing undec-2-enoic anhydride (B1165640) will likely focus on greener alternatives that are being developed for other carboxylic anhydrides.

One promising approach is the direct oxidation of the corresponding aldehyde, undec-2-enal, using ambient air as the sole oxidant. This method is exceptionally environmentally benign, avoiding the need for external catalysts or initiators. Another avenue is the electrochemical dehydration of undec-2-enoic acid. This technique offers mild reaction conditions and avoids the use of conventional, often toxic, dehydrating reagents.

Catalytic methods also represent a significant step forward. Palladium-catalyzed carbonylation of undec-1-ene in the presence of undec-2-enoic acid and carbon monoxide could provide a direct, atom-efficient route to the mixed anhydride, and potentially the symmetric undec-2-enoic anhydride under specific conditions. The use of dimethyl carbonate as a green reagent, activated by a weak Lewis acid, also presents a viable, environmentally friendly pathway to anhydride formation.

Table 1: Potential Sustainable Synthetic Routes for this compound

Method Precursors Key Features
Air Oxidation Undec-2-enal Catalyst- and initiator-free; uses air as oxidant.
Electrochemical Dehydration Undec-2-enoic acid Mild conditions; no chemical dehydrating agent.
Palladium-Catalyzed Carbonylation Undec-1-ene, CO, Undec-2-enoic acid High atom economy; direct synthesis from alkene.

Exploration of Novel Catalytic Systems for Anhydride Transformations

The reactivity of the anhydride functional group can be harnessed for a variety of chemical transformations. The development of novel catalytic systems is key to unlocking the full synthetic potential of this compound.

Palladium catalysis has been shown to be effective not only in the synthesis of anhydrides but also in their subsequent reactions. For instance, a palladium-catalyzed carbonylative telomerization of 1,3-butadiene (B125203) with a carboxylic acid can produce a mixed nonadienoic anhydride, which can then be used in one-pot reactions to form amides. This suggests that this compound could be used in similar palladium-catalyzed cross-coupling reactions, leveraging its unsaturation.

Organocatalysis offers another exciting frontier, particularly for asymmetric transformations. Chiral organocatalysts have been successfully employed in the enantioselective desymmetrization of meso-anhydrides, creating valuable chiral building blocks. While this compound itself is not meso, this principle could be applied to related, appropriately substituted cyclic anhydrides derived from or related to the undecenyl backbone.

Furthermore, systems like triphenylphosphine (B44618) oxide in combination with oxalyl chloride have been developed as highly efficient catalysts for the rapid synthesis of symmetric anhydrides under mild, neutral conditions. Optimizing such catalytic systems for α,β-unsaturated anhydrides like this compound could significantly improve the efficiency of its production.

In-depth Studies of Reaction Intermediates and Transition States

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For this compound, future research should include in-depth mechanistic studies of its formation and subsequent reactions.

Techniques such as in-situ spectroscopy, particularly NMR, can be employed to identify and characterize transient intermediates. For example, ³¹P NMR has been used to identify triphenylchlorophosphonium salt as a key reactive intermediate in anhydride synthesis catalyzed by triphenylphosphine oxide. Similar studies on the synthesis of this compound could elucidate the active species and help optimize reaction conditions.

Isotope labeling studies are another powerful tool for mechanistic investigation. In the electrochemical synthesis of cyclic anhydrides, ¹⁸O labeling was used to trace the origin of the oxygen atoms and elucidate the reaction pathway, revealing that the process was not a classical Kolbe electrolysis. Applying such techniques to the synthesis of this compound would provide invaluable mechanistic insights. Computational chemistry, including density functional theory (DFT) calculations, can also be used to model transition states and reaction pathways, complementing experimental findings.

Design and Synthesis of Advanced Materials with Tunable Properties

The bifunctional nature of this compound, possessing both a reactive anhydride group and a polymerizable double bond, makes it an attractive monomer for the synthesis of advanced materials.

Polyanhydrides are a class of biodegradable polymers known for their use in drug delivery systems. The synthesis of poly(this compound) or its copolymers with other monomers like sebacic acid could lead to new biomaterials. The degradation rate and drug release kinetics of these materials could be tuned by altering the copolymer composition. The unsaturation in the polymer backbone provides a handle for further functionalization, for example, through thiol-ene click chemistry, allowing for the attachment of targeting ligands or other functional molecules.

Furthermore, carboxylic anhydrides are precursors for polycyclic benzimidazole (B57391) derivatives, which are important n-type semiconductors used in organic electronics. While this research has focused on aromatic anhydrides, the principle of condensing anhydrides with diamines could potentially be extended to aliphatic systems like this compound to create novel functional organic materials.

Advancements in High-Throughput Screening and Automated Synthesis

The discovery and optimization of new reactions and materials can be significantly accelerated through the use of high-throughput screening (HTS) and automated synthesis platforms. These technologies are becoming increasingly important in chemical research and would be highly applicable to the study of this compound.

Automated robotic systems can be used to rapidly synthesize libraries of polyanhydrides based on this compound and various comonomers. These systems can perform parallel synthesis and purification, allowing for the rapid screening of material properties such as degradation rate, drug encapsulation efficiency, and release kinetics.

For catalytic reactions involving this compound, HTS techniques can be used to screen large libraries of catalysts and reaction conditions to identify optimal parameters for a desired transformation. Analytical techniques such as mass spectrometry, UV-Vis spectroscopy, and infrared thermography can be integrated into HTS workflows for rapid analysis of reaction outcomes. The use of artificial intelligence and machine learning algorithms to analyze the large datasets generated by HTS can help in identifying trends and predicting optimal reaction conditions, further accelerating the discovery process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.